molecular formula C10H14N2O3 B13551571 5-(6-Methylpiperidin-2-yl)isoxazole-3-carboxylic acid

5-(6-Methylpiperidin-2-yl)isoxazole-3-carboxylic acid

Cat. No.: B13551571
M. Wt: 210.23 g/mol
InChI Key: UOKFJMPMCUWVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid is a compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as gold(I) complexes, and oxidizing agents like iodine(III) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. The use of heterogeneous catalysts, such as cobalt-based catalysts on titanium nanoparticles, can also enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The piperidine and oxazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both piperidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-6-3-2-4-7(11-6)9-5-8(10(13)14)12-15-9/h5-7,11H,2-4H2,1H3,(H,13,14)

InChI Key

UOKFJMPMCUWVEM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.